molecular formula C22H26N2O3 B3676437 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B3676437
M. Wt: 366.5 g/mol
InChI Key: FGUVQBRVLOZUOC-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a phenolic pyrazole derivative characterized by a phenol ring substituted with ethoxy (3-position) and methyl (2-position) groups. At the 6-position, it features a pyrazole moiety substituted with a methyl group (5-position) and a 4-propylphenoxy group (4-position) . The ethoxy and methyl groups on the phenol ring are electron-donating, modulating the acidity of the phenolic hydroxyl group, while the bulky 4-propylphenoxy substituent may introduce steric hindrance in molecular interactions .

Properties

IUPAC Name

3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-5-7-16-8-10-17(11-9-16)27-22-15(4)23-24-20(22)18-12-13-19(26-6-2)14(3)21(18)25/h8-13,25H,5-7H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUVQBRVLOZUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C(=C(C=C3)OCC)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted phenols or pyrazoles .

Scientific Research Applications

3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of these targets. This can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Phenol Substituents Pyrazole Substituents Key Electronic/Steric Features
Target Compound 3-ethoxy, 2-methyl 5-methyl, 4-(4-propylphenoxy) Bulky 4-propylphenoxy; moderate H-bonding
L4H (Healy et al., 2016) 2-nitro, 4-methyl 5-(2,4,4-trimethylpentyl) Electron-withdrawing nitro enhances H-bonding
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol 5-ethoxy, 2-methyl 5-methyl, 4-phenyl Less bulky phenyl; higher solubility
2-[5-(3-Bromothiophen-2-yl)-1H-pyrazol-3-yl]phenol 2-hydroxy 5-(3-bromothiophen-2-yl) Electron-withdrawing bromine; planar thiophene
  • Electronic Effects: The nitro group in L4H (electron-withdrawing) significantly enhances Cu(II) extraction strength by stabilizing inter-ligand H-bonding between the pyrazole NH and phenolate oxygen .
  • Steric Effects: The 4-propylphenoxy group in the target compound introduces steric bulk, which may hinder coordination geometry compared to smaller substituents like phenyl or bromothiophene .

Functional Comparisons

Metal Extraction Efficiency

  • Cu(II) Extraction: L4H exhibits a distribution coefficient (log D) nearly three orders of magnitude higher than its unsubstituted analog (L8H) due to nitro-enhanced H-bonding and pseudomacrocyclic Cu-complex stabilization .
  • Fe(III) Selectivity: Phenolic pyrazoles with ortho-substituents (e.g., nitro in L4H) show high selectivity for Cu(II) over Fe(III), a trait likely shared by the target compound due to similar coordination preferences .

Research Findings and Implications

  • Metal Extraction : The target compound’s moderate H-bonding capacity and steric hindrance position it as a selective but weaker extractant compared to nitro-substituted analogs like L4H. Optimization could involve introducing electron-withdrawing groups without compromising steric accessibility .

Biological Activity

3-Ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H20N2OC_{19}H_{20}N_{2}O with a molecular weight of approximately 308.38 g/mol. Its structure features a phenolic core substituted with an ethoxy group and a pyrazole moiety, which are significant for its biological interactions.

Key Properties

PropertyValue
Molecular Weight308.38 g/mol
Log P (Partition Coefficient)2.4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Antimicrobial Activity

Research indicates that compounds similar to 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. Various assays, such as the DPPH radical scavenging assay, have demonstrated its ability to neutralize free radicals effectively. The IC50 value for such compounds often falls within a range that indicates moderate to high antioxidant potential.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in in vitro studies, indicating its potential role in managing inflammatory diseases.

The biological activity of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
  • Scavenging of Free Radicals : Its phenolic structure allows it to donate hydrogen atoms to free radicals, thus neutralizing them.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and immune response.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including compounds structurally similar to 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol. The results indicated significant inhibition zones against Candida albicans and E. coli, suggesting potential applications in treating infections .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of similar phenolic compounds. The study utilized the DPPH assay to measure radical scavenging activity and reported an IC50 value comparable to well-known antioxidants such as ascorbic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.